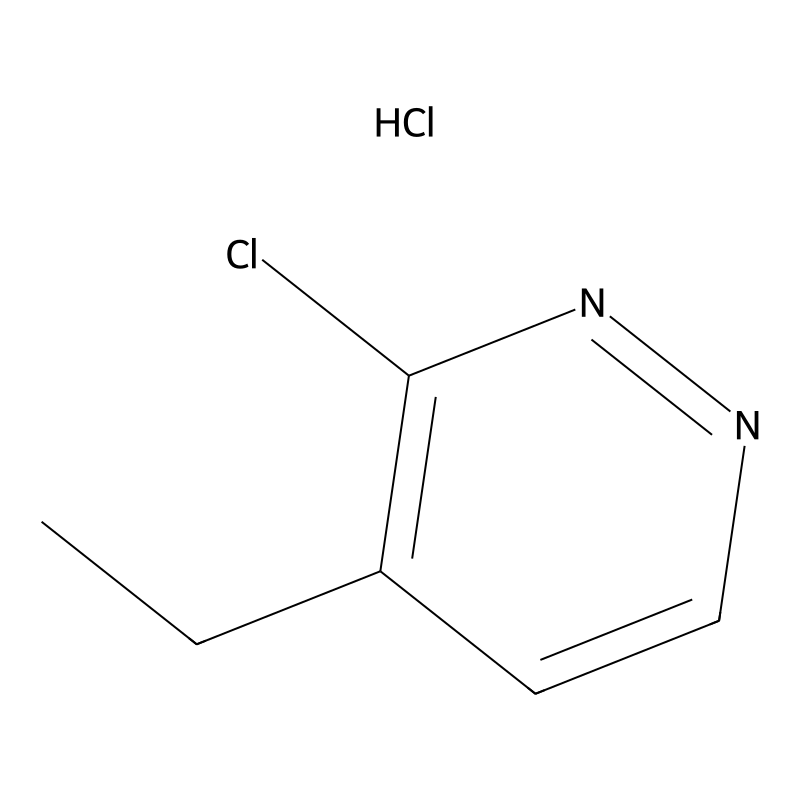

3-Chloro-4-ethylpyridazine HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-4-ethylpyridazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 127.57 g/mol. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of the chloro and ethyl groups on the pyridazine ring contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, facilitating the synthesis of various derivatives.

- Electrophilic Aromatic Substitution: The ethyl group can direct electrophiles to the ortho or para positions relative to itself, allowing for functionalization at these sites.

- Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other reduced forms depending on the reducing agent employed.

Research indicates that 3-Chloro-4-ethylpyridazine hydrochloride exhibits notable biological activities. It has been studied for its potential as:

- Antimicrobial Agent: The compound demonstrates activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Inhibitor Properties: It has shown potential as an inhibitor in certain biochemical pathways, although specific targets require further elucidation through detailed studies.

The synthesis of 3-Chloro-4-ethylpyridazine hydrochloride typically involves:

- Starting Materials: The synthesis often begins with readily available pyridazine derivatives.

- Chlorination: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group at the desired position.

- Ethylation: Ethyl groups can be introduced via alkylation methods, utilizing ethyl halides in the presence of bases like potassium carbonate.

These methods allow for the efficient production of 3-Chloro-4-ethylpyridazine hydrochloride with high yields.

3-Chloro-4-ethylpyridazine hydrochloride finds applications in several areas:

- Pharmaceutical Development: Its unique structure allows it to serve as a scaffold for developing new drugs, particularly those targeting infectious diseases.

- Agrochemical Formulations: The compound may be utilized in the formulation of pesticides or herbicides due to its biological activity against pests.

- Chemical Research: It serves as an important intermediate in organic synthesis and materials science.

Interaction studies involving 3-Chloro-4-ethylpyridazine hydrochloride have focused on its:

- Reactivity with Biological Molecules: Studies have shown that this compound can interact with enzymes and receptors, influencing their activity.

- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological effects, which is crucial for drug formulation strategies.

Further research is needed to fully understand these interactions and their implications in therapeutic contexts.

Several compounds share structural similarities with 3-Chloro-4-ethylpyridazine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methylpyridine | Methyl group instead of ethyl; used in similar applications. | |

| 4-Chloro-3-methylpyridine | Different substitution pattern; known for antimicrobial properties. | |

| 3-Ethylpyridine | Lacks chlorine; used as a solvent and intermediate in organic synthesis. |

Uniqueness

The unique feature of 3-Chloro-4-ethylpyridazine hydrochloride lies in its specific combination of chloro and ethyl groups on a pyridazine ring, which may impart distinct biological activities compared to its analogs. This specificity makes it a valuable candidate for targeted drug design and agricultural applications.